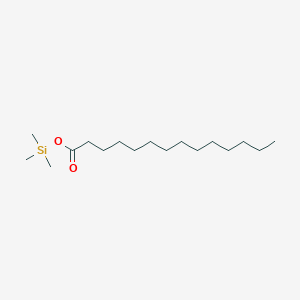

Tetradecanoic acid, trimethylsilyl ester

Description

Contextualizing Trimethylsilyl (B98337) Esters within Lipidomics and Metabolomics Research

Metabolomics and lipidomics are fields dedicated to the comprehensive study of metabolites and lipids within a biological system, respectively. nih.gov These studies provide a molecular snapshot of cellular processes and are crucial for understanding the complex metabolic perturbations that occur in response to various stimuli. nih.gov A significant challenge in these fields is the analytical detection of a wide range of molecules with diverse physicochemical properties. nih.gov

Many biologically important lipids and metabolites, such as fatty acids, are polar and non-volatile. cfsilicones.comnih.govresearchgate.net These characteristics make them unsuitable for direct analysis by certain powerful analytical techniques like gas chromatography-mass spectrometry (GC-MS). cfsilicones.comomicsonline.org To overcome this limitation, a chemical modification process known as derivatization is employed. Silylation is a common and effective derivatization strategy where an active hydrogen in a molecule is replaced by a trimethylsilyl group (-Si(CH3)3). nih.govresearchgate.netomicsonline.org

The formation of trimethylsilyl esters from compounds with carboxyl groups, such as fatty acids, significantly alters their properties. cfsilicones.com This process increases the volatility and thermal stability of the analyte. cfsilicones.comnih.govresearchgate.net The resulting silylated compounds are more amenable to GC analysis, leading to better separation and identification within complex biological mixtures. cfsilicones.comomicsonline.org Furthermore, silylation can enhance ionization efficiency in mass spectrometry, resulting in more accurate mass spectra for structure determination and quantification. cfsilicones.comnih.gov Therefore, the conversion of tetradecanoic acid to its trimethylsilyl ester is a critical preparatory step that enables its precise measurement in lipidomics and metabolomics research.

Historical Perspective of Tetradecanoic Acid Derivatives in Scientific Inquiry

Tetradecanoic acid, more commonly known as myristic acid, is a saturated fatty acid with a 14-carbon chain. wikipedia.orgnih.gov Its history in scientific research dates back to 1841, when it was first isolated from nutmeg (Myristica fragrans), from which it derives its name. wikipedia.org As a fundamental component of many biological systems, myristic acid is found in various animal and vegetable fats, including milk fat. nih.gov

Historically, research on tetradecanoic acid and its derivatives has spanned various disciplines. Early studies focused on its basic chemical and physical properties. Over time, with advancements in biological sciences, the focus shifted towards its roles in metabolism and cellular function. Research has indicated its involvement in various biological processes and it has been investigated for potential antifungal and antiviral properties. researchgate.netmdpi.com Studies have also explored its impact on human health, such as its effect on cholesterol levels. wikipedia.org

The evolution of analytical techniques has been pivotal in advancing the study of fatty acids like tetradecanoic acid. The development of gas chromatography and mass spectrometry provided researchers with highly sensitive and specific tools for analysis. However, the inherent properties of fatty acids necessitated the development of derivatization methods. The use of silylation to create trimethylsilyl esters of fatty acids, including tetradecanoic acid, became a standard practice to facilitate their analysis by GC-MS. nih.govresearchgate.netnih.gov This derivatization is essential for separating and identifying individual fatty acids from complex lipid extracts, allowing for detailed profiling in various biological and clinical studies. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

18603-17-3 |

|---|---|

Molecular Formula |

C17H36O2Si |

Molecular Weight |

300.6 g/mol |

IUPAC Name |

trimethylsilyl tetradecanoate |

InChI |

InChI=1S/C17H36O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-20(2,3)4/h5-16H2,1-4H3 |

InChI Key |

ZRVCKPDUOGAPSZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)O[Si](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O[Si](C)(C)C |

Synonyms |

Tetradecanoic acid trimethylsilyl ester |

Origin of Product |

United States |

Advanced Analytical Methodologies for Tetradecanoic Acid, Trimethylsilyl Ester

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For fatty acids, which often require derivatization to increase their volatility for GC analysis, the conversion to trimethylsilyl (B98337) (TMS) esters is a common and effective strategy. nih.govmdpi.com The analysis of Tetradecanoic acid, trimethylsilyl ester by GC-MS provides high sensitivity and structural confirmation, making it a powerful tool for detailed fatty acid profiling. nih.gov

The successful analysis of this compound, hinges on the careful optimization of chromatographic conditions to ensure efficient separation from other matrix components and achieve sharp, symmetrical peaks. Key parameters include the selection of the capillary column, the oven temperature program, and the carrier gas settings.

The choice of the GC column's stationary phase is the most critical factor in achieving the desired separation. restek.com The selection is based on the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analytes. sigmaaldrich.com For fatty acid derivatives, including TMS esters, both polar and non-polar columns can be utilized depending on the specific requirements of the analysis.

Polar Columns: Stationary phases such as those containing polyethylene (B3416737) glycol (Wax-type columns like DB-Wax or Supelcowax) or cyanopropyl groups (e.g., DB-23, HP-88) are frequently used for the analysis of fatty acid esters. aocs.orgmerckmillipore.com These columns separate compounds based on both boiling point and polarity, often providing excellent resolution for complex mixtures of fatty acids, including positional and geometrical isomers. aocs.org

Non-Polar Columns: Columns with a stationary phase of 5% Phenyl Polysiloxane (e.g., DB-5MS, HP-5MS) are also commonly employed, particularly in metabolomics and general screening applications. mdpi.comunina.it These columns separate analytes primarily based on their boiling points. For routine analysis where separation from other TMS-derivatized compounds is needed, a non-polar column can provide robust performance. researchgate.net

The physical dimensions of the column—length, internal diameter (I.D.), and film thickness—also play a crucial role. A 30-meter column with a 0.25 mm I.D. and a 0.25 µm film thickness is a standard choice that offers a good balance between resolution, analysis time, and sample capacity. sigmaaldrich.comfishersci.com

Table 1: Recommended GC Columns for this compound Analysis

| Stationary Phase Type | Example Commercial Name | Primary Separation Principle | Typical Dimensions |

|---|---|---|---|

| 5% Phenyl Polysiloxane | DB-5MS, HP-5MS, TG-5MS | Boiling Point | 30 m x 0.25 mm I.D., 0.25 µm film |

| Polyethylene Glycol (PEG) | DB-Wax, Supelcowax, Nukol | Boiling Point & Polarity | 30 m x 0.25 mm I.D., 0.25 µm film |

| Cyanopropyl Polysiloxane | DB-23, HP-88, BPX70 | Boiling Point & High Polarity | 30 m - 60 m x 0.25 mm I.D., 0.15-0.25 µm film |

Temperature programming is essential for the efficient elution of compounds with a range of boiling points. A typical program starts at a lower temperature to allow for the separation of more volatile compounds and then ramps up to elute less volatile analytes like this compound. Increasing the oven temperature reduces retention times but can also decrease resolution if the ramp rate is too high. oup.comgcms.cz

An exemplary temperature program could be:

Initial Temperature: 70-100°C, hold for 1-2 minutes. mdpi.comunina.it

Ramp 1: Increase to 180-250°C at a rate of 5-15°C per minute. mdpi.comunina.it

Ramp 2/Final Hold: Increase to a final temperature of 280-320°C at a higher rate (e.g., 20-30°C/min) and hold for several minutes to ensure all components are eluted from the column. mdpi.comunina.it

Helium is the most commonly used carrier gas for GC-MS applications due to its inertness and efficiency. unina.it The flow rate of the carrier gas through the column, often expressed as an average linear velocity, significantly impacts both the speed of the analysis and the chromatographic resolution.

The relationship between linear velocity and separation efficiency (measured as theoretical plates) is described by the van Deemter equation. There is an optimal linear velocity at which the column performs most efficiently. Operating at linear velocities higher than the optimum can shorten analysis times but may lead to a loss in resolution. Conversely, lower flow rates can increase analysis time without a significant gain in separation. sigmaaldrich.com For a typical 0.25 mm I.D. column, a constant flow rate of approximately 1 mL/min is a common starting point. unina.it Modern GC systems often allow for operation in constant flow mode, which maintains a consistent flow rate as the oven temperature increases, ensuring reproducible retention times. gcms.cz

Table 2: Typical Carrier Gas Parameters for GC-MS Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Carrier Gas | Helium (Ultra-High Purity) | Inert, provides good efficiency for MS applications. |

| Control Mode | Constant Flow | Maintains stable flow as temperature and viscosity change, ensuring retention time reproducibility. |

| Flow Rate | 1.0 - 1.5 mL/min | Provides a good balance between analysis speed and separation efficiency for standard 0.25 mm I.D. columns. |

| Injection Mode | Split/Splitless | Splitless injection is used for trace analysis, while split injection is suitable for more concentrated samples. |

The mass spectrometer detects, ionizes, and fragments the molecules eluting from the GC column, providing both mass information and a unique fragmentation pattern that serves as a chemical fingerprint.

Electron Ionization (EI) is the most common ionization technique used in GC-MS for the analysis of fatty acid derivatives and other small molecules. nih.gov In the EI source, molecules are bombarded with a high-energy beam of electrons, typically at 70 electron volts (eV). unina.itmassbank.eu This high energy causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•). The molecular ion is often unstable and contains excess energy, leading it to undergo extensive and reproducible fragmentation. nih.gov This fragmentation is highly characteristic of the molecule's structure and is invaluable for its identification by comparing the resulting mass spectrum to spectral libraries like those from NIST. nist.gov

The EI mass spectrum of this compound is characterized by several key ion fragments that are diagnostic for its structure. The molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 300 is often of low abundance or absent due to the extensive fragmentation. nih.gov

The most prominent features in the spectrum are:

m/z 73: This is typically the base peak (the most intense peak in the spectrum). It corresponds to the stable trimethylsilyl cation, [(CH₃)₃Si]⁺, and is a hallmark of TMS-derivatized compounds. massbank.eunih.gov

m/z 117: This is another highly significant peak, often the second most abundant. nih.gov It is formed through a specific fragmentation process known as the silyl (B83357) McLafferty rearrangement. chalmers.seacs.org This rearrangement involves the transfer of a silyl group to the carbonyl oxygen with the cleavage of the C2-C3 bond, resulting in the formation of the trimethylsilyl-ketene ion, [CH₂=C(OSi(CH₃)₃)]⁺•. chalmers.seresearchgate.net

m/z [M-15]: A peak at m/z 285, corresponding to the loss of a methyl group (•CH₃) from one of the silicon atoms, is also commonly observed. This [M-CH₃]⁺ ion is characteristic of TMS derivatives. nih.gov

m/z [M-29], [M-43], etc.: A series of ions corresponding to the loss of alkyl fragments from the fatty acid chain (e.g., C₂H₅, C₃H₇) can also be seen, though they are typically of lower intensity.

The presence and relative abundance of these fragments, particularly the intense signals at m/z 73 and m/z 117, provide a confident identification of this compound. nih.govresearchgate.net

Table 3: Characteristic Ion Fragments for this compound in EI-MS

| m/z | Proposed Ion Structure/Origin | Significance |

|---|---|---|

| 300 | [M]⁺• (Molecular Ion) | Confirms molecular weight; often low abundance or absent. |

| 285 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety. |

| 117 | [CH₂=C(OSi(CH₃)₃)]⁺• | Product of the silyl McLafferty rearrangement; highly characteristic. chalmers.sechalmers.se |

| 73 | [(CH₃)₃Si]⁺ | Base peak; characteristic of the trimethylsilyl group. |

Mass Spectrometry Operating Parameters and Data Acquisition

Application of Spectral Libraries (e.g., NIST Database) for Compound Identification

The definitive identification of this compound following gas chromatography (GC) separation is most commonly achieved through mass spectrometry (MS). A crucial step in this identification process is the comparison of the experimentally obtained mass spectrum with reference spectra contained within extensive, curated spectral libraries. The National Institute of Standards and Technology (NIST) Mass Spectral Library is a primary resource for this purpose.

When the trimethylsilyl (TMS) derivative of tetradecanoic acid elutes from the GC column and enters the mass spectrometer, it undergoes electron ionization, fragmenting into a unique pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint. The identification is confirmed by matching this experimental spectrum against the library's entry for "Myristic acid, TMS derivative" or "this compound". nist.govnist.gov The matching algorithm typically evaluates the presence and relative abundance of key mass-to-charge (m/z) fragments. nih.gov

The quality of the match is often expressed as a numerical score, with a high score indicating a high probability of a correct identification. Beyond the mass spectrum itself, modern libraries often include retention index data, which provides an additional layer of confirmation, reducing the risk of false positives. nih.govlabrulez.comwiley.com The combination of retention time and mass spectral matching provides a highly reliable method for identifying the target analyte. nih.gov

| Property | Value | Reference |

| Compound Name | This compound | nist.govnih.gov |

| Synonyms | Myristic acid, TMS derivative; Trimethylsilyl myristate | nist.govnist.gov |

| CAS Number | 18603-17-3 | nist.govnih.gov |

| Molecular Formula | C₁₇H₃₆O₂Si | nist.gov |

| Molecular Weight | 300.6 g/mol | nist.govnih.gov |

| Key Mass Fragments (m/z) | 117, 129, 73, 75, M-15 (285) | nist.gov |

Derivatization Protocols for Enhanced GC-MS Performance

The direct analysis of free fatty acids like tetradecanoic acid by GC-MS is challenging due to their low volatility and high polarity. restek.comresearchgate.net The polar carboxylic acid group can engage in hydrogen bonding, leading to poor peak shape (tailing) and potential thermal degradation in the high-temperature environment of the GC injector and column. restek.comsemanticscholar.org To overcome these issues, a derivatization step is essential. Trimethylsilylation is a widely used technique that converts the polar carboxylic acid into its more volatile and stable trimethylsilyl ester. aliyuncs.comnih.gov

The conversion of tetradecanoic acid to its trimethylsilyl ester is accomplished using a silylating agent. The most common reagents for this purpose are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.comchemcoplus.co.jp Both are potent trimethylsilyl donors that react with the active hydrogen of the carboxylic acid group to form the TMS ester. aliyuncs.comsigmaaldrich.com

BSTFA is a versatile and powerful silylating agent that reacts effectively with carboxylic acids. sigmaaldrich.com Its by-products are volatile, which minimizes chromatographic interference. aliyuncs.comsigmaaldrich.com

MSTFA is considered the most volatile of the common trimethylsilyl amides and its by-products are also highly volatile, making it particularly valuable for analyses where earlier-eluting peaks might be obscured by reagent artifacts. obrnutafaza.hrsigmaaldrich.com

TMCS (Trimethylchlorosilane) is rarely used alone but is frequently added in small amounts (e.g., 1%) to BSTFA or MSTFA formulations. restek.comaliyuncs.com TMCS acts as a catalyst, enhancing the reactivity of the primary silylating agent, which is especially useful for derivatizing sterically hindered or less reactive compounds. aliyuncs.commdpi.com

A typical derivatization procedure involves dissolving the dried sample containing tetradecanoic acid in an aprotic solvent (e.g., pyridine (B92270), acetonitrile), adding an excess of the silylating reagent (such as BSTFA with 1% TMCS), and heating the mixture (e.g., at 60-80°C for 20-60 minutes) to ensure the reaction goes to completion before GC-MS analysis. restek.comchemcoplus.co.jpmdpi.com

| Reagent | Primary Role | Key Characteristics |

| BSTFA | Silylating Agent | Powerful trimethylsilyl donor; volatile by-products. aliyuncs.comsigmaaldrich.com |

| MSTFA | Silylating Agent | Most volatile TMS amide; by-products are also highly volatile, reducing interference. chemcoplus.co.jpsigmaaldrich.com |

| TMCS | Catalyst | Increases the reactivity and donor strength of the primary silylating agent. restek.comaliyuncs.com |

To ensure accurate and reliable quantification, the derivatization reaction must be both efficient and reproducible. Efficiency implies that the reaction proceeds to completion, converting all the parent analyte (tetradecanoic acid) into its derivatized form (trimethylsilyl ester). Incomplete derivatization can lead to an underestimation of the analyte concentration and the appearance of broad, tailing peaks for the unreacted acid. nih.gov

Efficiency is typically evaluated by analyzing the sample after derivatization and ensuring the absence of the peak corresponding to the underivatized tetradecanoic acid. The optimization of reaction parameters such as reagent concentration, reaction time, and temperature is critical for achieving high efficiency. mdpi.com Studies have shown that factors like the volume of the silylating agent and the duration of the reaction significantly affect the yield of the derivative. mdpi.com

Reproducibility refers to the consistency of the derivatization yield across multiple samples and analytical runs. It is assessed by calculating the relative standard deviation (RSD) of the peak areas for the derivatized analyte in replicate samples prepared and analyzed under identical conditions. nih.gov This includes evaluating both intraday (repeatability) and interday (intermediate precision) variations to ensure the method is robust. nih.gov Poor reproducibility can arise from inconsistencies in sample preparation, such as the presence of moisture, which degrades the silylating reagents, or variations in reaction conditions. nih.govsigmaaldrich.com

The primary purpose of converting tetradecanoic acid to its trimethylsilyl ester is to alter its physicochemical properties to make it amenable to GC analysis. This derivatization has a profound impact on both volatility and thermal stability. aliyuncs.comresearchgate.net

Increased Volatility: The carboxylic acid group (-COOH) of tetradecanoic acid is polar and capable of forming strong intermolecular hydrogen bonds. These bonds decrease the molecule's tendency to enter the gas phase, resulting in low volatility. restek.comresearchgate.net The silylation reaction replaces the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl [-Si(CH₃)₃] group. nih.gov This eliminates hydrogen bonding, thereby significantly increasing the volatility of the molecule and allowing it to be vaporized at the temperatures used in GC without decomposition. semanticscholar.orgaliyuncs.com

Enhanced Thermal Stability: The high temperatures of the GC injection port and column can cause polar compounds like free fatty acids to degrade. The formation of the TMS ester creates a more thermally stable molecule. aliyuncs.comnih.gov This stability prevents the analyte from breaking down during analysis, ensuring that the peak detected by the mass spectrometer is representative of the intact derivatized molecule, which is essential for accurate identification and quantification. mdpi.com

Complementary Spectroscopic Techniques for Structural Confirmation

While GC-MS with library matching is a powerful tool for identification, unequivocal structural confirmation often benefits from complementary analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure in a non-destructive manner.

NMR spectroscopy can be used to confirm the structure of this compound by providing information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

In ¹H NMR spectroscopy, the trimethylsilyl group provides a very distinct and intense signal—a singlet integrating to nine protons—at a characteristic upfield chemical shift near 0 ppm. nih.gov The long alkyl chain of the tetradecanoate (B1227901) moiety would produce a series of overlapping signals between approximately 0.8 ppm (terminal methyl group) and 2.3 ppm (methylene group alpha to the carbonyl).

In ¹³C NMR spectroscopy, each carbon atom in a unique electronic environment gives a distinct signal. The carbonyl carbon of the ester group would appear significantly downfield, typically in the 170-180 ppm range. oregonstate.edu The carbons of the trimethylsilyl group would resonate at a characteristic upfield position, while the carbons of the long alkyl chain would produce a series of signals in the aliphatic region of the spectrum. oregonstate.eduethernet.edu.et The availability of reference spectra, such as the ¹³C NMR spectrum noted in the PubChem database, can aid in confirming these assignments. nih.gov Furthermore, 29Si NMR could be employed as an additional tool to specifically probe the silicon environment of the silyl ester. researchgate.netnih.gov

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -Si(CH₃ )₃ | ~0.1 - 0.3 | Singlet (s) |

| -CH₂ -COO- | ~2.2 - 2.4 | Triplet (t) | |

| -(CH₂ )₁₁- | ~1.2 - 1.6 | Multiplet (m) | |

| -CH₃ | ~0.8 - 0.9 | Triplet (t) | |

| ¹³C | C =O | ~170 - 175 | - |

| -CH₂ -COO- | ~34 - 36 | - | |

| -(CH₂ )₁₁- | ~22 - 32 | - | |

| -CH₃ | ~14 | - | |

| -Si(CH₃ )₃ | ~ -1 to 2 | - |

Note: Expected chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy in Derivative Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the characterization of this compound. This method provides detailed information about the functional groups present in the molecule, confirming the successful derivatization of tetradecanoic acid and allowing for the elucidation of its chemical structure. The derivatization of the carboxylic acid to its trimethylsilyl ester introduces specific vibrational modes associated with the trimethylsilyl (TMS) group, which can be clearly identified in the infrared spectrum.

The FTIR spectrum of this compound is characterized by a combination of absorption bands corresponding to the long aliphatic chain of the tetradecanoic acid moiety and the distinctive signals from the trimethylsilyl group. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. For aliphatic esters, this band typically appears in the region of 1750-1735 cm⁻¹. The introduction of the silicon atom influences the electronic environment of the carbonyl group, which can result in a slight shift in this characteristic frequency.

In addition to the carbonyl absorption, the spectrum exhibits strong bands in the C-H stretching region (3000-2850 cm⁻¹), which are characteristic of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the long alkyl chain. Specifically, the asymmetric and symmetric stretching vibrations of the -CH₂ groups are typically observed around 2925 cm⁻¹ and 2855 cm⁻¹, respectively.

The presence of the trimethylsilyl group is unequivocally confirmed by several characteristic absorption bands. A strong, sharp band is expected around 1250 cm⁻¹ due to the symmetric bending vibration of the Si-CH₃ groups. Furthermore, the Si-O-C stretching vibrations contribute to the complex pattern in the fingerprint region of the spectrum, typically appearing as strong bands between 1100 and 1000 cm⁻¹. The rocking vibrations of the Si-CH₃ groups can also be observed at lower frequencies, generally in the range of 850-750 cm⁻¹.

Detailed analysis of the FTIR spectrum allows for the comprehensive characterization of this compound. The precise positions and intensities of the absorption bands can be influenced by the sample preparation and the physical state of the compound.

Detailed Research Findings

Research on the FTIR analysis of silylated fatty acids and related organosilicon compounds provides the basis for the interpretation of the spectrum of this compound. Studies on long-chain fatty acid esters have established the characteristic vibrational modes of the alkyl chain and the ester functionality. The carbonyl stretching vibration is a particularly sensitive indicator of the molecular structure. For fatty acid methyl esters (FAMEs), this peak is typically observed around 1743 cm⁻¹. In the case of the trimethylsilyl ester, the mass and electronic effects of the silicon atom can cause a shift in this absorption.

Furthermore, extensive research on organosilicon compounds has definitively assigned the vibrational modes of the trimethylsilyl group. The symmetric deformation of the Si-CH₃ group consistently appears as a strong and sharp band around 1260-1250 cm⁻¹. The Si-O stretching vibrations in trimethylsilyl ethers and esters are known to produce strong absorptions in the 1100-1000 cm⁻¹ region. The characteristic rocking vibrations of the methyl groups attached to the silicon atom provide further evidence for the presence of the TMS moiety.

The table below summarizes the expected characteristic FTIR absorption bands for this compound, based on established data for similar compounds.

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2925 | Asymmetric C-H stretching | -CH₂- |

| ~2855 | Symmetric C-H stretching | -CH₂- |

| ~1740 | C=O stretching | Ester |

| ~1465 | -CH₂- scissoring | Alkyl chain |

| ~1250 | Symmetric -CH₃ bending | Si-(CH₃)₃ |

| ~1100-1000 | Si-O-C stretching | Silyl ester |

| ~840 | -CH₃ rocking | Si-(CH₃)₃ |

| ~720 | -CH₂- rocking | Alkyl chain |

Occurrence and Distribution of Tetradecanoic Acid, Trimethylsilyl Ester in Diverse Systems

Presence in Biological Matrices

The identification of tetradecanoic acid, trimethylsilyl (B98337) ester provides insights into the lipid profiles of a wide range of biological entities, from mammals to insects and plants.

In the field of metabolomics, the comprehensive analysis of metabolites in biological fluids is crucial for understanding physiological and pathological states. Human serum, a complex biological matrix, contains a vast array of metabolites, including a significant lipid component. Profiling these lipids often requires derivatization to make them suitable for GC-MS analysis.

Studies on the human serum metabolome have identified and quantified a large number of compounds, including numerous fatty acids. plos.org Tetradecanoic acid is one of the fatty acids commonly detected in these analyses. plos.org While the compound exists as the free fatty acid in vivo, its detection as a trimethylsilyl ester is a direct result of the analytical methodology used to profile the serum components. The derivatization with silylating agents converts the fatty acids into their corresponding trimethylsilyl esters, allowing for their separation and identification. core.ac.uk This methodological approach has been applied in various studies to analyze fatty acids in blood samples. nih.govcore.ac.uk

Lipids play a critical role in insect physiology, serving as energy reserves, structural components of cell membranes, and signaling molecules. They are also integral to the composition of the insect cuticle and defensive secretions.

Insects have evolved a variety of chemical defense mechanisms to deter predators. These often involve the secretion of complex mixtures of organic compounds. Fatty acids and their derivatives are common constituents of these defensive secretions. For instance, the defensive secretion of the phasmid Eurycantha calcarata has been found to contain a variety of carboxylic acids and esters. eje.czeje.cz While this specific study identified isopropyl esters of tetradecanoic acid, the presence of the parent fatty acid highlights its role in insect chemical defense. eje.cz The analysis of such secretions via GC-MS would typically involve derivatization, leading to the identification of compounds like tetradecanoic acid, trimethylsilyl ester. The cuticle lipids themselves can possess antimicrobial properties, with free fatty acids being a key component of this defense. frontiersin.org

The insect cuticle is a complex outer layer that provides physical protection and prevents desiccation. It is covered by a layer of lipids, which are crucial for waterproofing. nih.gov The composition of these cuticular lipids, as well as the internal lipid profiles, can change significantly throughout an insect's development.

Free fatty acids are a diverse group of lipids found in the cuticle, and their composition can be influenced by factors such as diet and climate. nih.gov Research on the free fatty acid profiles of insects like the mosquito Aedes aegypti has shown that the type of blood meal can affect the cuticular lipid composition. researchgate.net The analysis of these fatty acids often necessitates their conversion to trimethylsilyl esters for accurate GC-MS identification, meaning this compound would be an expected analyte in studies of insects that produce myristic acid. researchgate.net

Phytochemical analysis of various plants has revealed the presence of a wide array of secondary metabolites, including fatty acids. The identification of this compound in plant extracts is a common finding in studies utilizing GC-MS for metabolic profiling.

Pericampylus glaucus : A phytochemical screening of the ethanolic leaf extract of Pericampylus glaucus using GC-MS identified several compounds as their trimethylsilyl derivatives. While this particular study highlighted other benzoic acid derivatives, the methodology is standard for identifying a range of compounds, including fatty acids. researchgate.net

Citrullus colocynthis : The seeds of this desert plant are known to be rich in fatty acids. ijcrt.orgnih.gov Metabolomic analysis of the fruits has revealed the presence of numerous metabolites, and phytochemical screening confirms a rich composition of lipids and other compounds. nih.govresearchgate.netresearchgate.net

Curcuma longa (Turmeric): Metabolomic profiling of turmeric rhizomes has led to the identification of a vast number of phytochemicals. nih.govmdpi.compreprints.org These comprehensive analyses, which often employ GC-MS, have identified various fatty acids that contribute to the plant's complex chemistry. mdpi.comnih.gov

Myristica fragrans (Nutmeg): As the name suggests, myristic acid (tetradecanoic acid) is a major component of the fixed oil of nutmeg, constituting a significant percentage of its total fatty acids. researchgate.netmdpi.com GC-MS analysis of nutmeg extracts has confirmed the presence of tetradecanoic acid. researchgate.net Therefore, its trimethylsilyl ester would be readily identified after derivatization.

Ziziphus spina-christi : Various parts of this plant have been analyzed for their chemical constituents. nih.govresearchgate.netxiahepublishing.com Studies have reported the presence of fatty acids, including tetradecanoic acid methyl ester, in the fruits. nih.gov Analysis of different extracts from the stem bark and seeds has also revealed a profile of fatty acids and their esters. ijeas.orgalliedacademies.org

Carthamus oxycantha : GC-MS analysis of methanolic extracts from the stem of this plant has revealed a large number of constituents. agriculturejournals.czresearchgate.netresearchgate.netagriculturejournals.cz While some studies have identified the methyl ester of tetradecanoic acid, the parent compound is present and would be detected as its trimethylsilyl ester following the appropriate sample preparation. agriculturejournals.czagriculturejournals.cz

The following table summarizes the findings of tetradecanoic acid (often identified as a derivative like the trimethylsilyl or methyl ester) in the specified botanical sources.

| Botanical Source | Plant Part Studied | Identified Compound Form |

|---|---|---|

| Myristica fragrans (Nutmeg) | Seed/Crude Extract | Tetradecanoic acid |

| Ziziphus spina-christi | Fruits, Stem Bark, Seeds | Tetradecanoic acid methyl ester, other fatty acids |

| Carthamus oxycantha | Stem | Tetradecanoic acid, methyl ester |

| Citrullus colocynthis | Seeds, Fruit | Myristic acid and other fatty acids |

| Curcuma longa (Turmeric) | Rhizomes | Fatty acids |

| Pericampylus glaucus | Leaves | General trimethylsilyl derivatives (methodology supports fatty acid detection) |

Botanical Sources (Phytochemical Profiling)

Presence in Plant Volatile Cues

Tetradecanoic acid has been identified as a component of plant volatile organic compounds (VOCs) that play a role in chemical communication. These volatile cues can mediate interactions between plants and insects. Research has shown that tetradecanoic acid is a potent attractant for certain insect species, such as the mirid bugs Apolygus lucorum and Adelphoris suturalis, which are significant agricultural pests. researchgate.net The compound has been detected in the volatile profiles of various host plants, suggesting its role in host plant recognition by these insects. researchgate.net

A wide range of plant species are known to produce tetradecanoic acid. The Pherobase, a database of pheromones and semiochemicals, lists numerous plants in which this fatty acid has been identified. This widespread occurrence underscores its potential significance in various plant-insect interactions.

Table 1: Examples of Plant Families and Species Known to Produce Tetradecanoic Acid

| Family | Species | Common Name |

| Araceae | Sauromatum guttatum | Voodoo Lily |

| Araceae | Spathiphyllum cannaefolium | - |

| Orchidaceae | Bulbophyllum involutum | - |

| Asteraceae | Centaurea pelia | Pelion Knapweed |

Source: The Pherobase ny.gov

Detection in Environmental Samples

The analysis of environmental samples frequently reveals the presence of tetradecanoic acid, often identified as its trimethylsilyl ester derivative during GC-MS analysis. Its occurrence in various environmental matrices is an indicator of both natural and anthropogenic inputs.

Tetradecanoic acid is a common constituent of industrial wastewater from various sources. Its presence is often associated with the use of plant-based raw materials and certain industrial processes.

In the pulp and paper industry, tetradecanoic acid has been detected in wastewater. For instance, studies of kraft paper mills in Georgia, USA, identified myristic acid at concentrations of approximately 0.010 and 0.020 mg/L. ny.gov It has also been noted as a component in the bleaching effluent from straw pulping and the combined mill effluent from a straw pulp mill. ny.gov

Distillery wastewater is another significant source of this compound. GC-MS analysis of biomethanated distillery effluent has identified this compound as a major refractory organic pollutant. ornl.govresearchgate.net Its presence in post-methanated distillery sludge has also been confirmed. researchgate.net

Furthermore, tetradecanoic acid has been detected in a wide range of general industrial discharges. A screening study of pretreated industrial wastewater in Washington State, USA, identified tetradecanoic acid in samples from various industry types. researchgate.net It has also been found in the aqueous effluent extracts from industries such as paint and ink, printing and publishing, textile mills, and electronics. sciety.org Effluent from publicly owned treatment works (POTWs) has also been shown to contain tetradecanoic acid, with one study reporting a concentration of 1200 µg/L in Los Angeles County wastewater treatment plant effluent. ny.govsciety.org

Table 2: Detection of Tetradecanoic Acid in Various Industrial Wastewaters

| Industrial Source | Detected Form | Reported Concentration/Presence |

| Pulp Paper Mill (Kraft) | Myristic acid | ~0.010 - 0.020 mg/L |

| Pulp Paper Mill (Straw) | Myristic acid | Presence detected |

| Distillery (Biomethanated Effluent) | This compound | Identified as a major pollutant |

| Distillery (Post-methanated Sludge) | Tetradecanoic acid | Presence detected |

| Paint and Ink | Myristic acid | 17 ng/µL in one extract |

| Printing and Publishing | Myristic acid | 23 ng/µL in one extract |

| Textile Mills | Myristic acid | 4 ng/µL in one extract |

| Electronics | Myristic acid | 5513 ng/µL in one extract |

| Publicly Owned Treatment Works (POTW) | Myristic acid | 1200 µg/L |

Data compiled from multiple sources. ny.govornl.govresearchgate.netsciety.org

Tetradecanoic acid is a naturally occurring component of soil ecosystems, arising from the decomposition of plant and microbial biomass. However, its concentration and distribution can be influenced by contamination from industrial and agricultural activities.

In soil analysis, myristic acid is identified as a component of the soil metabolome. u-szeged.huepa.gov Studies have shown that its concentration in soil can be influenced by agricultural practices, such as irrigation and the application of organic amendments. For example, the myristic acid content in soil has been observed to vary significantly with different irrigation regimes and the use of farmyard manure. It is also a known constituent of the phospholipid fatty acid (PLFA) profile of soil microorganisms, where it is used as a biomarker. researchgate.net

In the context of contaminant analysis, tetradecanoic acid may be identified as part of the chemical signature of a contaminated site. It has been listed as a potential soil contaminant in documents related to superfund sites and remedial investigations. ornl.gov For instance, it was included in a list of compounds for which soil criteria were to be established at the Millcreek Site in Pennsylvania, USA. Research on the impact of soil metabolites on plant growth has identified myristic acid as a phytotoxic compound that can suppress root growth when present in high concentrations. epa.gov

Table 3: Observations of Tetradecanoic Acid in Soil Ecosystems

| Context | Observation |

| Agricultural Soil | Myristic acid content influenced by irrigation and manure application. |

| Soil Microbiology | Component of microbial phospholipid fatty acid (PLFA) profiles. researchgate.net |

| Contaminant Analysis | Listed as a potential soil contaminant in site investigation reports. ornl.gov |

| Phytotoxicity | Identified as a phytotoxic compound that can inhibit peanut root growth. epa.gov |

Synthetic Approaches and Chemical Transformations in Research

Methodologies for the Formation of Trimethylsilyl (B98337) Esters

The formation of trimethylsilyl (TMS) esters from carboxylic acids is a fundamental derivatization technique, primarily employed to increase the volatility and thermal stability of compounds for analytical procedures like gas chromatography-mass spectrometry (GC-MS). nih.gov Tetradecanoic acid can be readily converted to its trimethylsilyl ester through several established methods. These reactions involve the replacement of the acidic proton of the carboxyl group with a trimethylsilyl group, -Si(CH₃)₃.

Common silylating agents for this transformation include hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMSCl). The reaction of a carboxylic acid with HMDS is a mild and efficient method that produces the TMS ester and ammonia (B1221849) as the only byproduct. researchgate.net This process can often be performed under solvent-free conditions. researchgate.net Alternatively, treating the carboxylic acid with TMSCl in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the generated hydrogen chloride is also a widely used approach. researchgate.net Another powerful silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), which reacts to form stable TMS derivatives under relatively mild conditions. nih.gov

These methods are advantageous because they are typically high-yielding, proceed under mild conditions, and the resulting TMS esters are well-suited for subsequent analysis. researchgate.net

Table 1: Common Methodologies for Trimethylsilyl Ester Formation

| Reagent(s) | Typical Conditions | Key Features |

|---|---|---|

| Hexamethyldisilazane (HMDS) | Neat or in an inert solvent; sometimes with catalytic iodine. researchgate.net | Mild, neutral conditions; ammonia is the byproduct. researchgate.net |

| Trimethylchlorosilane (TMSCl) | In the presence of a base (e.g., pyridine, triethylamine) in an inert solvent. | Effective, but generates HCl which must be neutralized. researchgate.net |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- TMCS | Heating (e.g., 60-70°C) in a suitable solvent. nih.gov | Powerful silylating agent, produces volatile byproducts. nih.gov |

Synthetic Pathways for Related Fatty Acid Derivatives for Comparative and Mechanistic Studies

To understand the chemical and biological behavior of tetradecanoic acid, researchers often synthesize a variety of derivatives for comparative and mechanistic studies. The most common derivatives are simple alkyl esters, such as fatty acid methyl esters (FAMEs), due to their volatility for GC analysis. nih.gov

Acid-Catalyzed Esterification: A prevalent method for synthesizing FAMEs is through acid-catalyzed esterification or transesterification. allenpress.com Common catalysts include methanolic hydrogen chloride, sulfuric acid in methanol (B129727), or boron trifluoride (BF₃) in methanol. nih.govallenpress.comoup.com These reactions involve heating the fatty acid (or a lipid containing it) with a large excess of methanol in the presence of the acid catalyst. allenpress.com For example, refluxing tetradecanoic acid with methanol and a catalytic amount of concentrated sulfuric acid yields methyl tetradecanoate (B1227901). allenpress.com

Base-Catalyzed Transesterification: While not applicable for free fatty acids like tetradecanoic acid directly, base-catalyzed transesterification is a rapid and mild method for converting glycerolipids or other esters into different alkyl esters. nih.gov Catalysts such as sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol are highly efficient, often yielding complete conversion at room temperature. nih.gov

Isotopically Labeled Derivatives: For mechanistic studies of fatty acid metabolism and transport, fatty acids labeled with stable isotopes (like ¹³C or ²H) are indispensable tools. researchgate.netnih.govbioscientifica.comnih.gov The synthesis of these labeled compounds requires specific, multi-step pathways. For instance, [1-¹³C]tetradecanoic acid can be synthesized by treating 1-bromotridecane (B143060) with potassium [¹³C]cyanide (K¹³CN), followed by hydrolysis of the resulting nitrile. This places the isotopic label specifically at the carboxyl carbon, allowing researchers to trace its metabolic fate with high precision using mass spectrometry. nih.govnih.gov Such labeled fatty acids serve as tracers to investigate pathways like hepatic de novo lipogenesis and fatty acid oxidation. nih.gov

Table 2: Synthesis of Fatty Acid Derivatives for Research

| Derivative Type | Synthetic Method | Catalyst/Reagent Example | Purpose |

|---|---|---|---|

| Methyl Ester | Acid-Catalyzed Esterification | H₂SO₄ in Methanol allenpress.com | GC Analysis, Biodiesel Production allenpress.com |

| Methyl Ester | Acid-Catalyzed Esterification | Boron Trifluoride (BF₃) in Methanol nih.gov | GC Analysis of complex lipids nih.gov |

| ¹³C-Labeled Carboxylic Acid | Nitrile Hydrolysis | K¹³CN followed by acid/base hydrolysis | Metabolic tracing studies nih.gov |

Investigating Biotransformation Pathways of Trimethylsilyl Esters

The investigation of the specific biotransformation pathways of tetradecanoic acid, trimethylsilyl ester is intrinsically linked to the chemical nature of silyl (B83357) esters. Trimethylsilyl esters are primarily used as transient derivatives for analytical purposes rather than as stable compounds intended for biological activity. thieme-connect.de Their high sensitivity to moisture is a key characteristic. thieme-connect.de

In an aqueous biological environment, the primary and most rapid biotransformation pathway is expected to be chemical hydrolysis. The silicon-oxygen bond of the ester is readily cleaved by water, regenerating the parent carboxylic acid (tetradecanoic acid) and forming trimethylsilanol (B90980) ((CH₃)₃SiOH). thieme-connect.degelest.comwikipedia.org This hydrolysis can occur non-enzymatically and is catalyzed by both mild acid and base, conditions readily found in biological systems. gelest.comnih.gov Therefore, it is highly probable that upon introduction into a biological system, this compound would have a very short half-life, quickly reverting to its constituent parts.

The subsequent metabolic fate would then be that of tetradecanoic acid and trimethylsilanol separately.

Tetradecanoic Acid: As a common saturated fatty acid, it would enter well-established metabolic pathways, such as beta-oxidation for energy production or incorporation into complex lipids like triglycerides and phospholipids.

Trimethylsilanol: This is a volatile organosilicon compound. wikipedia.org Studies on trimethylsilanol indicate it is not readily biodegradable. oecd.org Toxicological data suggest a low order of toxicity, and it is not considered mutagenic. nihs.go.jpnih.gov It is largely eliminated from the body, with traces found in biogas from the degradation of silicone-containing materials. wikipedia.org

Therefore, the "biotransformation" of the silyl ester is predominantly a chemical hydrolysis event, after which the resulting products are metabolized or eliminated through their own distinct pathways.

Mechanistic and Functional Roles in Biological and Environmental Processes

Involvement in Metabolic and Biochemical Pathways

The analysis of tetradecanoic acid as its trimethylsilyl (B98337) ester is fundamental to understanding its flow through various metabolic and biochemical routes. Derivatization to the TMS ester is a standard procedure in metabolomics to enhance the volatility and thermal stability of fatty acids for accurate GC-MS analysis. notulaebiologicae.ro

Tetradecanoic acid is a saturated fatty acid that plays a significant role in cellular metabolism. It is a key component of cell membranes and serves as a source of energy. atamanchemicals.com Furthermore, it can be incorporated into myristoyl-coenzyme A (myristoyl-CoA), which is then transferred by N-myristoyltransferase to the N-terminal glycine (B1666218) of various proteins. atamanchemicals.com This process, known as myristoylation, is critical for modulating protein activity and localization.

The study of fatty acid profiles in various organisms often relies on the conversion of these acids into their corresponding trimethylsilyl esters for analysis. For instance, the FFA profiles in insects like Aedes aegypti have been analyzed by identifying the TMS ester of tetradecanoic acid, providing insights into how diet affects their lipid metabolism and physiology. researchgate.net

Table 1: Selected Studies Identifying Tetradecanoic Acid (as TMS Ester) in Biological Samples

| Organism/System | Analytical Purpose | Key Finding | Reference |

| Aedes aegypti | Analysis of free fatty acid (FFA) profiles | Diet influences the cuticular and internal FFA composition, which is identified via GC-MS of TMS derivatives. | researchgate.net |

| Plant Seed Extracts | Metabolite profiling during germination | Tetradecanoic acid was identified as a key bio-constituent present throughout different stages of seed germination. | notulaebiologicae.ro |

| Human Cerumen | Identification of long-chain fatty acids | The TMS derivative of a methylated form of tetradecanoic acid was identified, contributing to the lipid profile of cerumen. | nist.gov |

In the context of biochemical analysis, tetradecanoic acid acts as the precursor that is chemically transformed into its trimethylsilyl ester derivative. This derivatization is not a natural biological process but a critical step in sample preparation for analytical procedures. notulaebiologicae.ro The reaction typically involves silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA+TMCS), which replace the active hydrogen in the carboxylic acid group with a trimethylsilyl group. notulaebiologicae.ro This transformation results in a less polar, more volatile compound suitable for GC-MS analysis, allowing for the separation and identification of tetradecanoic acid from other metabolites in a given sample. nih.govnist.gov

Ecological and Environmental Dynamics

The detection of tetradecanoic acid, trimethylsilyl ester in environmental samples provides a window into the ecological cycling and fate of its parent fatty acid, which originates from both natural and anthropogenic sources.

Tetradecanoic acid is a naturally occurring fatty acid found in plants and animals and is thus a component of natural biogeochemical cycles. atamanchemicals.com When released into the environment, its fate is governed by processes such as sorption to soil and sediment, photolysis, and biodegradation. Hydrolysis is not considered a significant environmental fate process for the parent acid. nih.gov The study of these processes often requires the extraction of the acid from environmental matrices like soil or water, followed by derivatization to its TMS ester for quantification. This analytical approach helps determine the concentration and persistence of the fatty acid in different environmental compartments.

Microorganisms play a central role in the degradation of fatty acids and their esters in the environment. nih.gov The degradation of esters typically begins with the action of esterase enzymes, which break the ester bond to release the parent acid and alcohol. nih.gov Subsequently, the fatty acid (tetradecanoic acid) can be broken down further through pathways such as β-oxidation.

In studies investigating the bioremediation of complex organic materials, such as lignin, the breakdown products are often analyzed using GC-MS. The identification of this compound in the extracts of microbially degraded samples indicates that the parent fatty acid is either a component of the original material or a metabolite produced during the degradation process. researchgate.net This analytical evidence is crucial for understanding the mechanisms of bioremediation and identifying the microorganisms capable of degrading recalcitrant organic matter. researchgate.netnih.gov

While common fatty acids like tetradecanoic acid are generally considered biodegradable, their presence at elevated levels can indicate pollution from industrial or municipal effluents. nist.gov Monitoring data indicates that the general population may be exposed to myristic acid through ingestion of food and water, inhalation, and dermal contact. nih.gov The identification of tetradecanoic acid in environmental samples is therefore important for assessing water and soil quality. Due to the low concentrations and complex nature of environmental samples, sensitive analytical methods are required. The conversion of tetradecanoic acid to its trimethylsilyl ester allows for the necessary sensitivity and specificity in GC-MS analysis to detect it as a potential environmental contaminant.

Interactions within Inter-species Chemical Ecology

The study of chemical signals that mediate interactions between different species is known as chemical ecology. Within this field, lipids and their derivatives play crucial roles in various biological and environmental processes. Tetradecanoic acid, a saturated fatty acid, is a common component of lipid profiles across many organisms. However, in the context of chemical analysis, it is frequently encountered as its trimethylsilyl ester derivative. This derivatization is a standard analytical chemistry procedure used to increase the volatility and thermal stability of compounds like fatty acids, enabling their analysis by gas chromatography-mass spectrometry (GC-MS). Consequently, the majority of literature references to "this compound" appear within the results of metabolomic or chemical profiling studies, rather than as a naturally occurring bioactive compound.

Analysis in Insect Chemical Communication and Defense Mechanisms

While there is no direct evidence of this compound acting as a pheromone or allomone in its ester form in insects, the parent compound, tetradecanoic acid (also known as myristic acid), and other fatty acids are known components of insect chemical profiles and can be involved in communication and defense. The analysis of insect cuticular lipids and glandular secretions often reveals a complex mixture of hydrocarbons, fatty acids, and their esters. These compounds contribute to waterproofing the cuticle and also function as chemical cues.

For instance, fatty acids can act as precursors to more complex semiochemicals or may themselves possess repellent or antimicrobial properties that form part of an insect's defense strategy. The identification of the trimethylsilyl ester of tetradecanoic acid in analytical readouts of insect-derived samples confirms the presence of the parent fatty acid in the organism's chemical makeup.

Below is a table summarizing the identification of fatty acids (which would be detected as their trimethylsilyl esters in many analytical protocols) in the chemical profiles of different insect orders.

| Insect Order | Species Example | Role of Fatty Acids/Lipids |

| Hymenoptera | Anthidium spp. (Carder Bees) | Component of cuticular chemical profile used for species identification. |

| Diptera | Aedes aegypti (Yellow Fever Mosquito) | Part of cuticular and internal free fatty acid profiles, which can be influenced by blood meal source. |

| Coleoptera | Zabrotes subfasciatus (Bean Weevil) | Plant-derived oils containing fatty acids have shown insecticidal effects. |

This table illustrates the presence and general roles of fatty acids in insects. The specific compound this compound is an analytical derivative used to identify the presence of Tetradecanoic acid.

Dietary Influence on Lipid and Metabolite Profiles

The lipid and metabolite profiles of insects are significantly influenced by their diet. The fatty acid composition of an insect often reflects the fatty acids present in its food source, as insects can sequester and incorporate dietary lipids into their own tissues and cuticular layers. This dietary influence extends to the pool of tetradecanoic acid available for various physiological functions.

Studies have shown that variations in dietary lipids can alter the composition of cuticular hydrocarbons, which are critical for preventing desiccation and for chemical communication. For example, the type of blood meal consumed by a female mosquito can alter the free fatty acid profile on her cuticle. nih.gov Similarly, the fatty acid composition of an herbivorous insect will be shaped by the lipids present in its host plant.

Therefore, while direct studies on how diet affects the levels of "this compound" are not available, it can be inferred that the abundance of the parent compound, tetradecanoic acid, in an insect is linked to its dietary intake. An increased dietary intake of tetradecanoic acid or its precursors would likely lead to a higher concentration of this fatty acid in the insect's body, which would, in turn, be reflected in analytical studies as a higher abundance of its trimethylsilyl ester derivative post-analysis.

The following table provides a generalized overview of how dietary changes can impact insect lipid profiles.

| Dietary Change | General Effect on Insect Lipid/Metabolite Profile |

| High-fat vs. Low-fat diet | Insects on high-fat diets often exhibit increased lipid storage and may have altered cuticular lipid compositions. |

| Variation in fatty acid saturation (Saturated vs. Unsaturated) | The degree of saturation in dietary fats can influence the composition of cell membranes and storage fats, affecting factors like cold tolerance. |

| Specific plant host | The unique lipid profile of a host plant can be directly reflected in the fatty acid composition of the herbivorous insect feeding on it. |

This table illustrates the general principle of dietary influence on insect lipid profiles. The abundance of tetradecanoic acid, and consequently its analytical derivative, would be subject to these dietary effects.

Computational and Theoretical Investigations

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein, offering insights into binding affinity and the nature of the intermolecular forces involved.

While specific molecular docking studies for Tetradecanoic acid, trimethylsilyl (B98337) ester are not readily found in the literature, research on its parent compound, tetradecanoic acid, provides valuable predictive information. For instance, in silico molecular docking analyses have been performed on tetradecanoic acid with various protein targets. One such study explored the interaction between tetradecanoic acid and the target protein 3NMQ. researchgate.net

The presence of the trimethylsilyl (TMS) group in Tetradecanoic acid, trimethylsilyl ester would be expected to alter its binding profile compared to the parent carboxylic acid. The TMS group increases the steric bulk and the lipophilicity of the molecule, which could influence how it fits into a protein's binding pocket. Furthermore, the ester linkage introduces different electronic properties compared to the carboxylic acid group, potentially altering key hydrogen bonding or electrostatic interactions with amino acid residues.

Future molecular docking studies on this compound would be invaluable in elucidating its potential biological targets and mechanisms of action. Such studies would involve docking the compound against a library of known protein structures to identify potential binding partners. The results could then be used to prioritize experimental testing and drug discovery efforts.

Table 1: Example of Molecular Docking Data for Tetradecanoic Acid

| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| Tetradecanoic acid | Not Specified | 3NMQ | Data Not Available | Not Specified |

Note: This table is illustrative and based on available data for the parent compound. Specific binding affinity values and interacting residues for Tetradecanoic acid with 3NMQ are not detailed in the cited source.

In Silico Modeling of Biochemical Pathways and Compound Interactions

The biochemical pathways involving fatty acids are well-characterized and are common targets for in silico modeling. biorxiv.orgresearchgate.net These pathways include fatty acid biosynthesis, beta-oxidation, and the incorporation of fatty acids into complex lipids. Given that this compound is a derivative of a common saturated fatty acid, it is plausible that it could interact with enzymes and pathways involved in lipid metabolism.

For example, long-chain fatty acyl-CoA esters are known to regulate metabolic pathways through allosteric control of key enzymes. nih.gov In silico models could be used to investigate whether this compound, or its potential metabolites, could exert similar regulatory effects. Such models would incorporate the kinetic parameters of the relevant enzymes and the concentrations of various metabolites to simulate the pathway's behavior in the presence and absence of the compound.

Furthermore, computational tools can predict the metabolic fate of a compound by simulating its interaction with metabolic enzymes such as cytochromes P450. This could provide insights into whether this compound is likely to be hydrolyzed back to tetradecanoic acid in a biological system or undergo other metabolic transformations.

Structure-Activity Relationship (SAR) Studies for Trimethylsilyl Esters and Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and are used to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a molecule and observing the corresponding changes in its activity, researchers can identify the key chemical features responsible for its biological effects.

While specific SAR studies on this compound are not widely reported, the principles of SAR can be applied to predict how structural modifications might affect its activity. The general structure of a fatty acid trimethylsilyl ester offers several points for modification:

The Fatty Acid Chain: The length and degree of saturation of the fatty acid chain can significantly impact biological activity. For example, altering the 14-carbon chain of tetradecanoic acid could affect its binding to target proteins and its pharmacokinetic properties.

The Silicon Substituents: The trimethylsilyl group could be replaced with other silyl (B83357) groups containing different alkyl or aryl substituents. These changes would alter the steric and electronic properties of the ester, potentially leading to changes in activity. A computational study on amide bond formation by silane (B1218182) derivatives highlighted that the steric effect of the silane reagent was more significant than the electronic effect. rsc.org

A hypothetical SAR study could involve synthesizing a series of analogs of this compound with variations in both the fatty acid and the silyl group. These analogs would then be tested in relevant biological assays, and the results would be used to build a predictive SAR model. This model could then guide the design of new compounds with improved potency, selectivity, or other desirable properties.

Future Research Directions and Emerging Methodologies

Development of Advanced Analytical Platforms for Comprehensive Profiling

The accurate profiling of fatty acids is critical for applications ranging from clinical diagnostics to environmental science. nih.govsemanticscholar.org While GC-MS analysis of TMS esters is a well-established and robust method, emerging research focuses on developing more comprehensive, high-throughput, and sensitive analytical platforms. nih.govresearchgate.net

Future advancements are centered on integrating automated sample preparation and derivatization systems. nih.gov High-throughput methodologies that utilize robotic autosamplers can significantly improve reproducibility and reduce manual labor, allowing for the analysis of large sample batches essential for metabolomic studies. nih.gov For instance, automated systems can perform derivatization online, just before injection into the GC-MS, minimizing sample degradation and standardizing data collection. nih.gov

Furthermore, the field is moving beyond single-dimensional chromatography. Comprehensive two-dimensional liquid chromatography (2D-LC) is an emerging technique for profiling complex lipid samples. nih.gov While often applied to other derivatives, the principles can be adapted for silylated compounds, offering enhanced separation of isomers and structurally related molecules that may co-elute in a single column. nih.gov Coupling these advanced separation techniques with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, provides more detailed structural information and allows for the identification of a wider range of compounds in a single analysis. semanticscholar.org Another promising technology is laser ablation electrospray ionization mass spectrometry (LAESI-MS), which enables the direct and rapid analysis of fatty acids from biological tissues with minimal sample preparation, offering a high-throughput screening platform. azom.com

| Analytical Platform | Key Advantage | Emerging Application | Reference |

|---|---|---|---|

| Automated High-Throughput GC-MS | Reduces manual labor, improves data reproducibility for large sample batches. | Large-scale metabolomic and lipidomic research. | nih.gov |

| Comprehensive 2D Liquid Chromatography (2D-LC) | Enhanced separation of complex isomers and structurally similar compounds. | Impurity profiling in pharmaceutical lipid formulations. | nih.gov |

| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Allows for sensitive detection and measurement of isotopic ratios for tracer studies. | Quantifying specific metabolites in metabolic pathway analysis. | semanticscholar.org |

| Laser Ablation Electrospray Ionization Mass Spectrometry (LAESI-MS) | Rapid, in-situ screening of fatty acids directly from cellular lipid droplets. | High-throughput screening for fatty acid bio-manufacturing. | azom.com |

Deeper Elucidation of Mechanistic Roles in Unexplored Biological Systems

Tetradecanoic acid is a saturated long-chain fatty acid involved in numerous biological processes, from energy storage to protein modification. nih.gov The analysis of its TMS ester has been instrumental in quantifying its presence in various biological matrices. Future research aims to leverage advanced analytical techniques to explore the mechanistic roles of this fatty acid in less-understood biological contexts.

One such area is the study of insect biochemistry and chemical ecology. For example, the free fatty acid profiles on the cuticle of disease vectors like the mosquito Aedes aegypti are crucial for their survival and interaction with the environment. Research has shown that the mosquito's diet, such as the type of blood consumed, significantly alters the levels of cuticular fatty acids, including tetradecanoic acid. researchgate.net By using TMS derivatization for GC-MS analysis, scientists can precisely profile these changes, providing insights into vector biology that could inform new control strategies. researchgate.net Future work could expand this to understand how these fatty acid profiles influence insecticide resistance or pathogen transmission.

Another emerging frontier is the investigation of microbial communities. The fatty acid composition of microorganisms is a key phenotypic marker. Analyzing the TMS esters of fatty acids extracted from microbial consortia can reveal shifts in community structure and function in response to stimuli. This approach is particularly valuable for studying complex ecosystems like the gut microbiome or symbiotic relationships where the specific metabolic contributions of different species are yet to be untangled.

| Biological System | Research Focus | Significance of TMS Derivative Analysis | Reference |

|---|---|---|---|

| Insect Vector Biology (Aedes aegypti) | Effect of diet on cuticular and internal free fatty acid profiles. | Allows precise quantification of changes in fatty acid levels, linking diet to physiological changes. | researchgate.net |

| Soil Microbial Ecology | Assessing microbial community structure and functional shifts in response to environmental changes. | Provides a reliable method to profile phospholipid fatty acids (PLFAs) as biomarkers for different microbial groups. | epa.gov |

| Human Metabolism | Investigating the role of myristic acid in stimulating endothelial nitric-oxide synthase (eNOS). | Enables accurate measurement in cellular and plasma samples to study its role in cell signaling pathways. | nih.gov |

Innovative Strategies for Environmental Monitoring and Remediation Based on Derivative Analysis

The analysis of fatty acid derivatives, including Tetradecanoic acid, trimethylsilyl (B98337) ester, is becoming an innovative tool for environmental science. Fatty acids are ubiquitous in the environment and their profiles can serve as sensitive biomarkers for ecosystem health, carbon cycling, and the impact of pollution.

Future research will likely focus on refining methods for analyzing fatty acids in complex environmental matrices like soil and water. For instance, studying the distribution of fatty acids in soil dissolved organic matter (SDOM) can provide insights into the global carbon cycle and the impact of climate change. mdpi.com Derivatization to their ester forms is essential for this analysis, allowing researchers to track the movement of carbon through terrestrial ecosystems. mdpi.com

In the realm of environmental remediation, phospholipid fatty acid (PLFA) analysis is a powerful technique to monitor changes in subsurface microbial communities. When a contaminated site is treated, for example with in-situ chemical oxidation (ISCO), the PLFA profiles can assess the impact on indigenous microorganisms and track the recovery of beneficial microbes that aid in biodegradation. epa.gov The analysis, which relies on converting the fatty acids to volatile esters, can reveal shifts in biomass and community diversity, providing a more accurate picture of remediation effectiveness than traditional culturing techniques. epa.gov Future strategies could involve developing real-time or near-real-time monitoring systems based on this derivative analysis to dynamically guide remediation efforts.

Q & A

Basic Research Questions

Q. How can researchers optimize the derivatization efficiency of tetradecanoic acid into its trimethylsilyl ester for gas chromatography-mass spectrometry (GC-MS) analysis?

- Methodological Answer : Derivatization efficiency depends on reaction time, temperature, and silylation agent purity. Use a 1:2 molar ratio of tetradecanoic acid to N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 minutes. Validate completeness via spectral comparison with NIST reference data (e.g., absence of underivatized acid peaks at m/z 228 [M+]) .

Q. What are the critical steps for synthesizing high-purity tetradecanoic acid, trimethylsilyl ester in a laboratory setting?

- Methodological Answer : Purify starting materials (tetradecanoic acid and trimethylsilyl chloride) via vacuum distillation. Conduct the reaction under anhydrous conditions (e.g., argon atmosphere) and monitor progress using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1). Final purification via silica gel chromatography yields >98% purity .

Q. How should researchers address discrepancies in GC-MS retention indices for this compound across different analytical platforms?

- Methodological Answer : Calibrate instruments using certified standards (e.g., deuterated analogs like tetradecanoic-d₇ acid, trimethylsilyl ester). Cross-validate retention times against NIST/EPA/NIH Mass Spectral Library entries and account for column phase variations (e.g., DB-5 vs. HP-INNOWax) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using design-of-experiment (DoE) frameworks. For example, test hydrolysis rates at pH 2–12 and 25–60°C, and model degradation kinetics via Arrhenius plots. Use LC-MS to detect silyl ester breakdown products (e.g., free tetradecanoic acid or trimethylsilanol) .

Q. How does isotopic labeling (e.g., ¹³C or deuterium) of this compound enhance metabolic flux analysis in lipidomics?

- Methodological Answer : Synthesize isotopically labeled analogs (e.g., tetradecanoic-1-¹³C acid, trimethylsilyl ester) to track metabolic incorporation into cellular lipids. Quantify isotopic enrichment via high-resolution mass spectrometry (HRMS) with a mass accuracy threshold of <2 ppm .

Q. What computational approaches validate the interaction of this compound with SARS-CoV-2 protease targets in molecular docking studies?

- Methodological Answer : Use AutoDock Vina or Schrödinger Maestro to simulate binding affinities. Cross-validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS). Compare results with experimental inhibition assays to resolve false-positive predictions .

Q. How can researchers differentiate isomeric impurities in synthetic batches of this compound using advanced spectroscopic techniques?

- Methodological Answer : Apply 2D NMR (e.g., HSQC and HMBC) to identify branching or positional isomers. For trace impurities (<0.1%), use tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment ions and map structural anomalies .

Notes

- Avoid referencing non-peer-reviewed sources (e.g., commercial databases like www.cochemist.com ).

- For spectral validation, prioritize NIST, ECHA, and peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) .

- Computational studies require experimental cross-validation to confirm bioactivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.